molecular formula C10H18O3 B8380125 1-(2-Methoxyethyl)Cyclopentane Carboxylate Methyl Ester

1-(2-Methoxyethyl)Cyclopentane Carboxylate Methyl Ester

Cat. No. B8380125
M. Wt: 186.25 g/mol
InChI Key: UCVRRYFOEYKMEN-UHFFFAOYSA-N
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Patent
US06803384B2

Procedure details

To a 3 L 3-necked round-bottomed flask equipped with a thermometer and dropping funnel were added diisopropylamine (136 mL, 0.98 mol) and tetrahydrofuran (750 mL). The solution was stirred under nitrogen and cooled in an ice-bath. Through the dropping funnel was added n-butyllithium (2.5 M in hexanes; 376 mL, 0.94 mol), and the solution was allowed to stir at 0° C. for 30 min and then cooled to −70° C. Through the dropping funnel was added a solution of cyclopentanecarboxylic acid, methyl ester (83.04 g, 0.65 mol) in tetrahydrofuran (135 mL). The solution was stirred at −70° C. for 1 h and then a solution of 2-bromoethyl methyl ether (55.5 mL, 0.59 mol) in tetrahydrofuran (135 mL) was added. The solution was stirred at −70° C. for 1 h and then the cooling bath was removed. The solution was stirred at room temperature overnight, then poured into saturated ammonium chloride solution (2 L) and extracted with ether (3×500 mL). The combined ether layers were washed with saturated brine (6×400 mL), dried (Na2SO4), filtered, evaporated, and distilled under vacuum to give 1-(2-methoxyethyl) cyclopentanecarboxylic acid, methyl ester (71.39 g, 59%) as a pale yellow liquid (bp 94-102° C. at 8 mm). This was dissolved in a mixture of tetrahydrofuran (340 mL), methanol (340 mL) and 1 M sodium hydroxide solution (425 mL). The mixture was stirred and heated at 55-60° C. for 24 h and then concentrated under reduced pressure to remove tetrahydrofuran and methanol. Water (400 mL) was added and the solution was extracted with ether (2×200 mL). The aqueous layer was acidified to pH 1 with 1 N HCl (500 mL), and extracted with ether (300 mL, then 2×200 mL). The combined ether layers were washed with saturated brine (2×200 mL), dried (Na2SO4), filtered, and evaporated to give 1-(2-methoxyethyl)cyclopentanecarboxylic acid (63.68 g, 97%) as a yellow liquid.
Quantity
136 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
376 mL
Type
reactant
Reaction Step Two
Quantity
83.04 g
Type
reactant
Reaction Step Three
Quantity
135 mL
Type
solvent
Reaction Step Three
Quantity
55.5 mL
Type
reactant
Reaction Step Four
Quantity
135 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH:13]1([C:18]([O:20][CH3:21])=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1.[CH3:22][O:23][CH2:24][CH2:25]Br>O1CCCC1>[CH3:22][O:23][CH2:24][CH2:25][C:13]1([C:18]([O:20][CH3:21])=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
136 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
376 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
83.04 g
Type
reactant
Smiles
C1(CCCC1)C(=O)OC
Name
Quantity
135 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
55.5 mL
Type
reactant
Smiles
COCCBr
Name
Quantity
135 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3 L 3-necked round-bottomed flask equipped with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
STIRRING
Type
STIRRING
Details
to stir at 0° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The solution was stirred at −70° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The solution was stirred at −70° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
poured into saturated ammonium chloride solution (2 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×500 mL)
WASH
Type
WASH
Details
The combined ether layers were washed with saturated brine (6×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
COCCC1(CCCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 71.39 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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